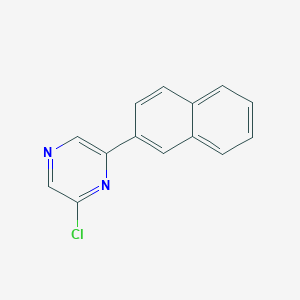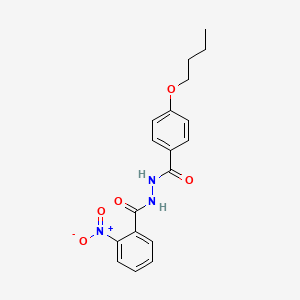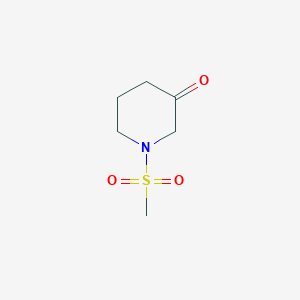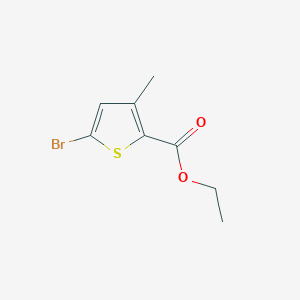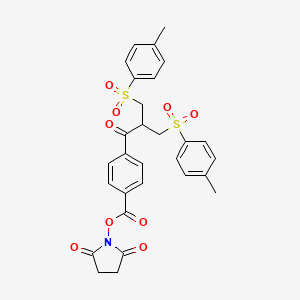
Bis-sulfone NHS Ester
Vue d'ensemble
Description
Bis-sulfone NHS Ester is a bis-alkylating labeling reagent that is selective for the cysteine sulfur atoms from a native disulfide . These reagents undergo bis-alkylation to conjugate both thiols derived from the two cysteine residues of a reduced native disulfide bond such as the interchain disulfide bonds of an antibody . The reaction results in covalent rebridging of the disulfide bond via a three carbon bridge leaving the protein structurally intact .
Synthesis Analysis
The synthesis of this compound involves the reaction of the compound with primary amines in a process known as bis-alkylation . This reaction is selective for the cysteine sulfur atoms from a native disulfide . The reagents undergo bis-alkylation to conjugate both thiols derived from the two cysteine residues of a reduced native disulfide bond .Molecular Structure Analysis
The molecular formula of this compound is C29H27NO9S2 . It has a molecular weight of 597.7 . The compound contains two sulfone moieties connected by a carbon chain and a reactive NHS ester group .Chemical Reactions Analysis
This compound reacts with primary amines to form stable amide bonds . This reaction releases N-hydroxysuccinimide (NHS) . The compound is also known to undergo bis-alkylation to conjugate both thiols derived from the two cysteine residues of a reduced native disulfide bond .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 597.7 and a chemical formula of C29H27NO9S2 . The compound is soluble in DMSO, DMF, DCM, THF, and Chloroform .Applications De Recherche Scientifique
Spectrophotometric Analysis and Reaction Kinetics
Bis-sulfone NHS Esters are instrumental in developing spectrophotometric methods for quantitative analysis. For instance, a spectrophotometric approach was designed for N-hydroxysulfosuccinimide (sulfo-NHS) esters, utilizing bis(sulfosuccinimidyl) suberate (BS3) as a model. This method aids in determining concentration, purity, hydrolysis, and aminolysis half-lives of these esters, crucial for optimizing their use in various biochemical applications (Presentini, 2017).
Precursors for Bifunctionalized Anionic Derivatives
Research demonstrates the use of bis-β-sulfanyl ethyl ester and cyclic disulfide-S-oxides as precursors for generating bifunctionalized anionic derivatives with two oxidized sulfurs. This approach facilitates the synthesis of diverse compounds, including sulfonate and β-sulfanyl, β-sulfinyl, and β-sulfonyl ethyl ester derivatives, highlighting the versatility of bis-sulfone NHS esters in organic synthesis (Sousa & Artaud, 2008).
Synthesis of Sulfonated Polymers
Bis-sulfone NHS esters are employed in synthesizing sulfonate ester and sulfonic acid-containing polymers, crucial for developing high-performance materials. For example, sulfonated poly(arylene perfluorocyclobutane)s were synthesized via direct polycondensation, showing significant potential in applications like fuel cells due to their thermal and physico-chemical properties (Marestin et al., 2017).
Protein-Protein Cross-Linking
In biochemistry, bis-sulfone NHS esters, such as BS(3), are pivotal for protein-to-protein cross-linking. This method allows for the stable linking of proteins through amide bond formation, playing a crucial role in various biological studies and applications (Alegria-Schaffer, 2014).
Catalysis and Asymmetric Synthesis
The utility of bis-sulfone NHS esters extends to catalysis, where they serve as intermediates in asymmetric synthesis. For example, bis(sulfone)s have been used as nucleophiles in catalytic C-C bond-forming reactions, demonstrating their value in creating enantioselectively synthesized compounds (Landa et al., 2009).
Mécanisme D'action
Target of Action
The primary targets of Bis-sulfone NHS Ester are the cysteine sulfur atoms from a native disulfide . These targets are crucial as they play a significant role in the structural stability of proteins, particularly antibodies .
Mode of Action
This compound is a bis-alkylating labeling reagent . It undergoes bis-alkylation to conjugate both thiols derived from the two cysteine residues of a reduced native disulfide bond, such as the interchain disulfide bonds of an antibody . This interaction results in covalent rebridging of the disulfide bond via a three-carbon bridge, leaving the protein structurally intact .
Biochemical Pathways
The biochemical pathway primarily affected by this compound involves the rebridging of disulfide bonds in proteins . By selectively targeting cysteine sulfur atoms, it enables the conjugation of both thiols derived from the two cysteine residues of a reduced native disulfide bond . This process enhances the structural stability of the protein .
Result of Action
The result of this compound’s action is the enhanced structural stability of the protein . By rebridging the disulfide bond, it leaves the protein structurally intact . This is particularly important for antibodies, where maintaining structural integrity is crucial for their function .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability and reactivity can be affected by the solvent used, as it is soluble in various organic solvents . Additionally, temperature may also influence its efficacy and stability, as it is typically stored at -20°C .
Safety and Hazards
Orientations Futures
Bis-sulfone NHS Ester is a unique heterobifunctional building block with amine and sulfhydryl/thiol reactivity . It overcomes the drawbacks associated with the use of traditional sulfhydryl labeling chemistry . This suggests potential future applications in the field of bioconjugation and chemical modification reactions, particularly in the areas of biochemistry and molecular biology .
Relevant Papers One of the relevant papers is titled “Quantum Dot Biomimetic for SARS-CoV-2 to Interrogate Blood–Brain Barrier Damage Relevant to NeuroCOVID Brain Inflammation” published in ACS Applied Nano Materials . The paper cites the use of this compound in their research .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO9S2/c1-19-3-11-24(12-4-19)40(35,36)17-23(18-41(37,38)25-13-5-20(2)6-14-25)28(33)21-7-9-22(10-8-21)29(34)39-30-26(31)15-16-27(30)32/h3-14,23H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRPBIATANVSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)ON4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




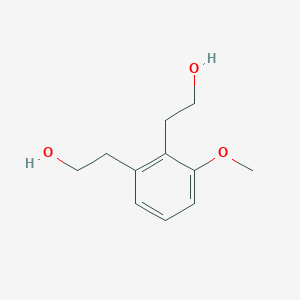
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate](/img/structure/B3181442.png)
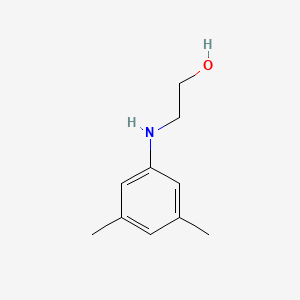
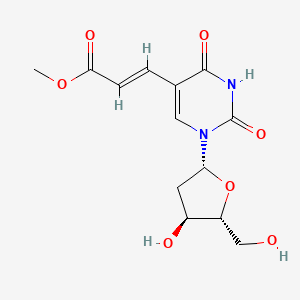
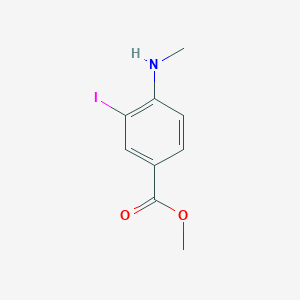
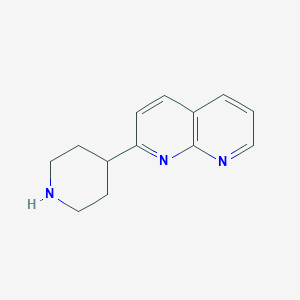
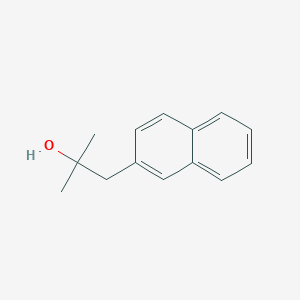
![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3181495.png)
